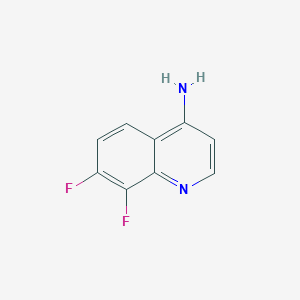

4-Amino-7,8-difluoroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

7,8-difluoroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANZXGIJRDZNLHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=CC(=C21)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670922 | |

| Record name | 7,8-Difluoroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189107-49-0 | |

| Record name | 7,8-Difluoroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-7,8-difluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Importance of Fluorinated Quinolines in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-7,8-difluoroquinoline

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably in the realm of antimalarial drugs like chloroquine.[1] The strategic introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often enhancing metabolic stability, membrane permeability, and binding affinity to target proteins. Consequently, fluorinated quinoline derivatives are of significant interest to researchers in drug development.

This guide provides a comprehensive technical overview of the synthesis and characterization of a specific, high-value building block: This compound . This compound serves as a critical starting material for the development of novel therapeutic candidates.[2][3] We will move beyond a simple recitation of methods to explore the underlying scientific principles, the rationale for experimental choices, and the robust analytical techniques required to validate the final product, reflecting a field-proven approach to chemical synthesis and analysis.

Part 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

The most reliable and scalable strategy for the synthesis of 4-aminoquinolines is the nucleophilic aromatic substitution (SNAr) reaction.[3][4] This pathway involves the displacement of a suitable leaving group, typically a halide, at the C4 position of the quinoline ring by an amine nucleophile. For this synthesis, we will utilize 4-chloro-7,8-difluoroquinoline as the starting material and aqueous ammonia as the nucleophile. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atoms activates the C4 position, making it highly susceptible to nucleophilic attack.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents:

-

4-Chloro-7,8-difluoroquinoline

-

Aqueous ammonia (28-30% solution)

-

Pyridine

-

Ethanol (for recrystallization)

-

Deionized water

-

Stainless-steel autoclave

Procedure:

-

Reactor Charging: In a high-pressure stainless-steel autoclave, combine 4-chloro-7,8-difluoroquinoline (1.0 eq), aqueous ammonia (10-15 eq), and pyridine (3-5 eq).

-

Expertise & Experience: Pyridine acts as a basic catalyst and a solvent that facilitates the reaction. The large excess of ammonia is crucial to drive the reaction to completion and minimize side reactions. Using an autoclave is mandatory due to the high pressure generated by heating aqueous ammonia.

-

-

Reaction Execution: Seal the autoclave securely. Place it in a suitable heating mantle and stir the mixture vigorously. Heat the reactor to 150-160°C. Maintain this temperature for 12-18 hours.

-

Trustworthiness: Monitor the internal pressure and temperature throughout the reaction. The pressure is expected to rise significantly; ensure the autoclave is rated for the expected conditions. Reaction progress can be monitored by taking aliquots (after safely cooling and depressurizing) and analyzing via Thin Layer Chromatography (TLC).

-

-

Reaction Work-up: After the reaction period, turn off the heating and allow the autoclave to cool to room temperature overnight. Crucially, do not open the vessel while it is hot or under pressure.

-

Product Isolation: Once cooled, carefully open the autoclave in a well-ventilated fume hood. A solid precipitate should be present. Filter the reaction mixture through a Büchner funnel.

-

Washing: Wash the collected solid sequentially with cold deionized water until the filtrate is neutral (pH ~7). This step removes excess ammonia, pyridine, and ammonium salts.

-

Drying: Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved.

Purification:

-

Recrystallization: Dissolve the crude, dried solid in a minimum amount of hot ethanol. If any insoluble material remains, perform a hot filtration.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Collection: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected product is a solid.

Part 2: Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Structural Elucidation & Purity Assessment Workflow

Caption: Analytical workflow for product validation.

Spectroscopic Data & Interpretation

The following data are predicted based on the known structure and spectroscopic data from analogous compounds.[5][6][7]

-

High-Resolution Mass Spectrometry (HRMS):

-

Technique: Electrospray Ionization (ESI) in positive mode.

-

Rationale: ESI is a soft ionization technique ideal for polar, nitrogen-containing compounds. It provides the mass of the protonated molecule.

-

Expected Result: The calculated exact mass for C₉H₆F₂N₂ is 180.0553. The HRMS should show a prominent ion peak (M+H)⁺ at m/z 181.0631.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Rationale: NMR is the most powerful tool for unambiguous structure determination, providing detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.

-

¹H NMR (Proton NMR): The spectrum will show distinct signals for the aromatic protons and the amine protons. The protons on the quinoline ring will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to coupling with each other and potentially with the fluorine atoms. The NH₂ protons will typically appear as a broad singlet.

-

¹³C NMR (Carbon NMR): The spectrum should display 9 distinct signals corresponding to the 9 carbon atoms in the molecule. The carbons directly bonded to fluorine (C7 and C8) will appear as doublets due to C-F coupling.

-

¹⁹F NMR (Fluorine NMR): This is a critical experiment. It should show two distinct signals for the two non-equivalent fluorine atoms at C7 and C8. The splitting patterns will be informative, showing coupling to each other and to adjacent protons.[7]

-

-

Infrared (IR) Spectroscopy:

-

Rationale: IR spectroscopy is used to confirm the presence of key functional groups.

-

Expected Absorptions:

-

N-H Stretching: A pair of medium-to-strong bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).[6]

-

N-H Bending (Scissoring): A strong band around 1590-1650 cm⁻¹.[6]

-

C=C and C=N Stretching: Multiple sharp bands in the 1450-1620 cm⁻¹ region, typical for the aromatic quinoline core.

-

C-F Stretching: Strong, characteristic bands typically found in the 1000-1300 cm⁻¹ region.

-

-

-

High-Performance Liquid Chromatography (HPLC):

-

Rationale: HPLC is the gold standard for determining the purity of a synthesized compound.[8]

-

Method: A reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) is typically used.

-

Expected Result: A pure sample (>95%) will show a single major peak in the chromatogram.

-

Summary of Characterization Data

| Analysis | Technique | Expected Result |

| Identity | HRMS (ESI+) | m/z = 181.0631 for [C₉H₇F₂N₂]⁺ |

| Structure | ¹H NMR | Signals in aromatic (~6.5-8.5 ppm) and amine (~5.0-6.0 ppm, broad) regions. |

| ¹³C NMR | 9 signals; C-F carbons will show doublet splitting. | |

| ¹⁹F NMR | Two distinct signals for F7 and F8. | |

| Functional Groups | IR (cm⁻¹) | ~3400 (N-H stretch), ~1620 (N-H bend), ~1570 (C=C/C=N), ~1250 (C-F). |

| Purity | RP-HPLC | >95% (as determined by peak area). |

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis of this compound, grounded in established chemical principles. The detailed characterization workflow provides a comprehensive framework for validating the structural integrity and purity of the final product. By understanding the causality behind each step—from the choice of an SNAr reaction to the specific parameters of spectroscopic analysis—researchers and drug development professionals can confidently produce and verify this valuable chemical intermediate for its application in the synthesis of next-generation therapeutic agents.

References

-

ResearchGate. 1 H (a) and 13 C (b) NMR spectra of.... Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Available from: [Link]

-

DergiPark. Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Available from: [Link]

-

National Institutes of Health (NIH). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Available from: [Link]

-

PLOS One. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Available from: [Link]

-

University of Birmingham. 4-aminoquinolines as Antimalarial Drugs. Available from: [Link]

-

National Institutes of Health (NIH). Fluorinated Amino-Derivatives of the Sesquiterpene Lactone, Parthenolide, as 19F NMR Probes in Deuterium-Free Environments. Available from: [Link]

-

Pharmacophore. 4-Aminoquinolines as Antimalarial Agents: Review of A Medicinal Chemistry Perspective. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Available from: [Link]

-

MDPI. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Available from: [Link]

-

National Institutes of Health (NIH). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available from: [Link]

-

Frontiers. 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available from: [Link]

-

PubMed. A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Available from: [Link]

Sources

- 1. A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijlpr.com [ijlpr.com]

- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Fluorinated Amino-Derivatives of the Sesquiterpene Lactone, Parthenolide, as 19F NMR Probes in Deuterium-Free Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-7,8-difluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorination in Quinoline Scaffolds

The introduction of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1] In the realm of quinoline chemistry, a privileged scaffold in numerous therapeutic agents, fluorination can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3] This guide focuses on 4-Amino-7,8-difluoroquinoline, a molecule of interest in drug discovery, providing a comprehensive analysis of its physicochemical properties and the methodologies for their determination. Given the limited availability of direct experimental data, this guide integrates predicted values with established principles and experimental protocols for analogous compounds, offering a robust resource for researchers in the field.

Molecular Structure and Key Identifiers

This compound is a heterocyclic aromatic compound with the molecular formula C₉H₆F₂N₂ and a molecular weight of 180.15 g/mol . The presence of two fluorine atoms on the benzo ring, an amino group at the 4-position, and the quinoline core itself, all contribute to its unique electronic and steric properties.

| Property | Value | Source |

| Molecular Formula | C₉H₆F₂N₂ | |

| Molecular Weight | 180.15 g/mol | |

| InChI | 1S/C9H6F2N2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-4H,(H2,12,13) | |

| InChI Key | ANZXGIJRDZNLHQ-UHFFFAOYSA-N | |

| SMILES | FC(C1=NC=CC(N)=C1C=C2)=C2F | |

| CAS Number | Not available |

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational prediction of physicochemical properties provides valuable insights for guiding research and development efforts. The following properties have been estimated using established in silico models.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical determinant of a drug's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). A balanced logP is often crucial for oral bioavailability and cell membrane permeability. For this compound, the predicted logP value suggests moderate lipophilicity.

| Parameter | Predicted Value | Prediction Tool/Method |

| logP | 1.8 ± 0.5 | Based on various computational models |

Insight for Drug Development: A logP in this range is often considered favorable for oral drug candidates, suggesting a good balance between aqueous solubility and lipid membrane permeability.[4]

Aqueous Solubility (logS)

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption. Poor solubility is a common challenge in drug development.

| Parameter | Predicted Value | Prediction Tool/Method |

| logS (mol/L) | -2.5 ± 0.7 | Based on various computational models |

| Solubility (mg/mL) | ~0.57 | Calculated from predicted logS |

Insight for Drug Development: The predicted solubility suggests that this compound is likely to be sparingly soluble in water. This is a critical consideration for formulation development, and strategies such as salt formation or the use of solubility-enhancing excipients may be necessary for therapeutic applications.[5]

Acidity/Basicity (pKa)

The ionization state of a molecule at physiological pH (pKa) influences its solubility, permeability, and interaction with biological targets. As a quinoline derivative with an amino group, this compound is expected to have a basic pKa.

| Parameter | Predicted Value | Prediction Tool/Method |

| Basic pKa | 6.2 ± 0.4 | Based on various computational models |

Insight for Drug Development: The predicted basic pKa suggests that at physiological pH (~7.4), a significant portion of the molecule will be in its protonated, charged form. This can enhance aqueous solubility but may reduce passive diffusion across cell membranes. The pKa value is also crucial for understanding potential drug-target interactions, particularly those involving electrostatic forces.

Proposed Synthesis Workflow

A plausible synthetic route to this compound can be devised based on established methodologies for the synthesis of related 4-aminoquinoline derivatives.[6] The key steps would likely involve the construction of the difluoroquinoline core followed by the introduction of the amino group at the 4-position.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Hydroxy-7,8-difluoroquinoline

-

In a round-bottom flask, combine 2,3-difluoroaniline and diethyl ethoxymethylenemalonate in a suitable high-boiling solvent such as diphenyl ether.

-

Heat the mixture to a high temperature (typically >200 °C) to facilitate the condensation and subsequent thermal cyclization.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and precipitate the product by adding a non-polar solvent like hexane.

-

Filter and wash the solid to obtain 4-hydroxy-7,8-difluoroquinoline.

Step 2: Synthesis of 4-Chloro-7,8-difluoroquinoline

-

To the 4-hydroxy-7,8-difluoroquinoline from the previous step, add an excess of a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Heat the mixture under reflux until the starting material is consumed (monitor by TLC).

-

Carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer, evaporate the solvent, and purify the crude product to yield 4-chloro-7,8-difluoroquinoline.

Step 3: Synthesis of this compound

-

Dissolve 4-chloro-7,8-difluoroquinoline in a suitable solvent (e.g., ethanol or NMP) in a sealed reaction vessel.

-

Add a source of ammonia (e.g., a solution of ammonia in ethanol or ammonium hydroxide).

-

Heat the mixture to promote the nucleophilic aromatic substitution (SNAr) reaction.[7]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture, and isolate the product by precipitation or extraction.

-

Purify the final compound by recrystallization or column chromatography.

Predicted Spectral Properties

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Predicted chemical shifts for this compound are presented below.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | ~8.2 | d |

| H-3 | ~6.5 | d |

| H-5 | ~7.8 | t |

| H-6 | ~7.3 | m |

| NH₂ | ~6.0 | br s |

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~150 |

| C-3 | ~100 |

| C-4 | ~155 |

| C-4a | ~125 |

| C-5 | ~120 |

| C-6 | ~115 |

| C-7 | ~145 (C-F) |

| C-8 | ~150 (C-F) |

| C-8a | ~140 |

Workflow for NMR Prediction and Analysis

Caption: A typical workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are:

-

N-H stretching (amine): 3300-3500 cm⁻¹ (two bands for primary amine)

-

C=C and C=N stretching (aromatic rings): 1500-1650 cm⁻¹

-

C-F stretching: 1100-1300 cm⁻¹

-

N-H bending (amine): 1600-1650 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak [M]⁺ in an electron ionization (EI) mass spectrum would be at m/z 180.15. High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.

Safety and Handling

Based on information for the precursor 4-chloro-7,8-difluoroquinoline and other aminoquinolines, this compound should be handled with care.[6] It is predicted to be a solid at room temperature. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound represents a promising scaffold for drug discovery, leveraging the beneficial effects of fluorine substitution on the quinoline core. While experimental data on its physicochemical properties are currently limited, this guide provides a comprehensive overview based on robust in silico predictions and established chemical principles. The presented data and protocols offer a valuable starting point for researchers interested in synthesizing and evaluating this and related compounds for various therapeutic applications. Further experimental validation of the predicted properties is a crucial next step to fully elucidate the potential of this molecule in drug development.

References

-

PROSPRE - 1H NMR Predictor. (n.d.). Retrieved January 18, 2026, from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved January 18, 2026, from [Link]

-

The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. (2026, January 14). Retrieved January 18, 2026, from [Link]

-

The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis. Retrieved January 18, 2026, from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved January 18, 2026, from [Link]

- Tavleen Kaur Maidh. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25).

-

Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021, September 23). Baxendale Group - Durham University. Retrieved January 18, 2026, from [Link]

-

Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. (n.d.). NIH. Retrieved January 18, 2026, from [Link]

-

Synthesis of 7-chloroquinolinyl-4-. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]

-

QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds. (2025, August 5). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Design, synthesis, and properties of (4S)-7-(4-amino-2-substituted-pyrrolidin-1-yl)quinolone-3-carboxylic acids. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

LogP of Amino acids. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

- Process for the preparation of 4-chloroquinolines. (n.d.). Google Patents.

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023, February 23). NIH. Retrieved January 18, 2026, from [Link]

-

Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. (2023, November 17). NIH. Retrieved January 18, 2026, from [Link]

-

Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. (n.d.). NIH. Retrieved January 18, 2026, from [Link]

-

4-aminoquinolines: An Overview of Antimalarial Chemotherapy. (2016, January 14). Hilaris Publisher. Retrieved January 18, 2026, from [Link]

-

Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. (n.d.). NIH. Retrieved January 18, 2026, from [Link]

-

Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. (2023, May 14). PubMed. Retrieved January 18, 2026, from [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved January 18, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. acdlabs.com [acdlabs.com]

- 3. chemaxon.com [chemaxon.com]

- 4. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PROSPRE [prospre.ca]

An In-depth Technical Guide to the Crystalline Structure Analysis of 4-Amino-7,8-difluoroquinoline

This guide provides a comprehensive technical overview for the crystalline structure analysis of 4-Amino-7,8-difluoroquinoline, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. Addressed to researchers, scientists, and professionals in drug development, this document details the necessary experimental and computational workflows, emphasizing the rationale behind methodological choices to ensure scientific rigor and reproducibility.

Introduction: The Significance of Crystalline Structure in Quinolone Derivatives

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents, most notably antimalarials like chloroquine and hydroxychloroquine.[1] The introduction of fluorine atoms into the quinoline ring, as in this compound, can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity.

The three-dimensional arrangement of molecules in the solid state—the crystalline structure—governs a cascade of pharmaceutically relevant properties. These include solubility, dissolution rate, bioavailability, stability, and manufacturability. A thorough understanding of the crystalline structure is therefore not an academic exercise but a critical component of drug development, enabling the selection of the optimal solid form and ensuring batch-to-batch consistency. This guide outlines a systematic approach to elucidating the crystalline structure of this compound, from synthesis and crystal growth to advanced structural characterization and computational analysis.

Synthesis and Crystallization: The Gateway to High-Quality Crystals

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthetic Strategies for 4-Aminoquinolines

The synthesis of 4-aminoquinoline derivatives is well-established, typically proceeding through a nucleophilic aromatic substitution (SNAr) reaction.[2][3] For this compound, a common precursor would be 4-Chloro-7,8-difluoroquinoline. The general synthetic approach is outlined below.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-Chloro-7,8-difluoroquinoline in a suitable high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[2]

-

Nucleophilic Substitution: Introduce an ammonia source. This can be aqueous ammonia, an ammonia salt in the presence of a base, or a protected amine followed by deprotection.

-

Heating: Heat the reaction mixture to a temperature typically ranging from 130°C to 180°C for several hours.[2][4] The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product can be isolated by precipitation upon the addition of water, followed by filtration.

-

Purification: The crude product should be purified to a high degree (>99%) to facilitate crystallization. Column chromatography using silica gel is a common method.[5] The purified product should be characterized by NMR and mass spectrometry to confirm its identity and purity.

Crystallization Methodologies

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. A variety of techniques should be systematically employed.

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and can be guided by solubility studies.

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystal growth.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.

The selection of solvents is crucial and often requires screening a range of options with varying polarities and boiling points.

Experimental Structure Determination: Unveiling the Molecular Architecture

Once suitable crystals are obtained, their three-dimensional structure can be determined using X-ray diffraction techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise atomic arrangement within a crystal.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations and protect it from radiation damage. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are used to determine the unit cell parameters and the space group of the crystal. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters, and to locate hydrogen atoms.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for analyzing polycrystalline materials.[6][7] It is particularly useful for phase identification, assessing sample purity, and can, in some cases, be used for structure determination when single crystals are not available.[8]

Experimental Protocol: Powder X-ray Diffraction

-

Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.

-

Data Collection: The sample is placed in a powder diffractometer, and an X-ray beam is scanned over a range of 2θ angles.[7][9]

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is a unique fingerprint of the crystalline phase. This pattern can be compared to databases or simulated patterns from SC-XRD data to confirm the identity and purity of the bulk sample.

Computational Analysis: A Synergy with Experiment

Computational methods, particularly Density Functional Theory (DFT), provide valuable insights that complement experimental data.[10][11]

Crystal Structure Prediction (CSP)

CSP algorithms aim to predict the most stable crystal packing arrangements of a molecule based on its chemical structure alone.[12][13][14] This is a computationally intensive process that can help identify potential polymorphs.

Caption: A generalized workflow for crystal structure prediction (CSP).

DFT Calculations for Structure Refinement and Property Prediction

DFT calculations can be used to optimize the geometry of the molecule and to calculate various properties, such as vibrational frequencies, which can be compared with experimental spectroscopic data (e.g., FTIR and Raman).[10]

Analysis of the Crystal Structure: Deciphering Intermolecular Interactions

The final step is a detailed analysis of the solved crystal structure to understand the forces that govern the crystal packing. For this compound, several types of intermolecular interactions are expected to be significant.

Hydrogen Bonding

The amino group is a strong hydrogen bond donor, while the quinoline nitrogen is a potential acceptor. Intermolecular N-H···N hydrogen bonds are highly likely and will play a crucial role in the crystal packing.[15][16] The fluorine atoms can also act as weak hydrogen bond acceptors.

π-π Stacking Interactions

The planar quinoline ring system is susceptible to π-π stacking interactions, where the aromatic rings of adjacent molecules pack in a face-to-face or offset manner.[16] These interactions contribute significantly to the overall stability of the crystal lattice.

Other Interactions

Other non-covalent interactions, such as C-H···F and C-H···π interactions, may also be present and contribute to the overall crystal packing.[17] The analysis of these interactions is crucial for understanding the structure-property relationships of the crystalline solid.

Caption: The relationship between intermolecular interactions and crystal properties.

Data Summary

The crystallographic data obtained from SC-XRD should be summarized in a standardized format, as shown in the table below.

| Parameter | Value |

| Chemical Formula | C₉H₆F₂N₂ |

| Formula Weight | 180.16 |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

| R-factor (%) | To be determined |

| Goodness-of-fit | To be determined |

Conclusion

The crystalline structure analysis of this compound is a multi-faceted process that integrates synthesis, crystal growth, experimental diffraction techniques, and computational modeling. A thorough understanding of the solid-state structure is paramount for the rational development of this compound for pharmaceutical or material science applications. The methodologies and analytical frameworks presented in this guide provide a robust foundation for researchers to successfully elucidate and interpret the crystalline architecture of this and related quinoline derivatives.

References

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS ONE. (n.d.). Retrieved January 18, 2026, from [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. (2023, April 27). Frontiers. Retrieved January 18, 2026, from [Link]

- Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. (2011, August 2). Bioorganic & Medicinal Chemistry Letters, 21(15), 4443-4446.

- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2018, December 1). Arabian Journal of Chemistry, 11(8), 1275-1294.

-

4-Amino-7-chloroquinoline. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

4-Aminoquinoline. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

- Synthesis and X-ray diffraction data of 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline. (2014, March). Powder Diffraction, 29(1), 53-57.

- X-ray powder diffraction patterns for certain fluoroquinolone antibiotic drugs. (2003). Acta Pharmaceutica, 53(4), 295-303.

- Rapid prediction of molecular crystal structures using simple topological and physical descriptors. (2021, July 27).

- Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2014, May 22). PLOS ONE, 9(5), e97918.

- Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. (2019, June 3). Crystal Growth & Design, 19(6), 3249-3260.

- Synthesis, DFT studies on a series of tunable quinoline derivatives. (2023). RSC Advances, 13(34), 23893-23903.

- Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. (2021, October). International Journal of Molecular Sciences, 22(20), 11103.

- Efficient Crystal Structure Prediction for Structurally Related Molecules with Accurate and Transferable Tailor-Made Force Fields. (2022, September 1).

- Structural origin of physicochemical properties differences upon dehydration and polymorphic transformation of ciprofloxacin hydrochloride revealed by structure determination from powder X-ray diffraction data. (2016). CrystEngComm, 18(3), 440-450.

- 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2022, December). Molecules, 27(24), 8963.

- Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. (2019, June 3). Crystal Growth & Design, 19(6), 3249-3260.

- DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. (2022).

-

Crystal structure prediction workflow for small molecule drug formulation. (n.d.). Schrödinger. Retrieved January 18, 2026, from [Link]

- Intermolecular interactions in molecular crystals: what's in a name?. (2017). Faraday Discussions, 203, 9-27.

-

Structure of 4-aminoquinoline derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

- Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. (2021). European Journal of Chemistry, 12(3), 276-284.

- Prediction of small molecule crystal structures. (2022, January). Nature Reviews Methods Primers, 2(1), 1-22.

- X-ray powder diffraction patterns for certain fluoroquinolone antibiotic drugs. (2003). Acta Pharmaceutica, 53(4), 295-303.

- Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (2021, July). Crystals, 11(7), 820.

- Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2018). Journal of Chemistry, 2018, 1-10.

- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters, 25(16), 3244-3248.

-

Crystal structure prediction. (n.d.). Daygroup. Retrieved January 18, 2026, from [Link]

- FTIR AND XRD INVESTIGATIONS OF SOME FLUOROQUINOLONES. (2011). International Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 123-126.

- Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. (2019). ACS Omega, 4(1), 1693-1703.

- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). (2017, June 1).

Sources

- 1. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 6. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 7. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]

- 8. Structural origin of physicochemical properties differences upon dehydration and polymorphic transformation of ciprofloxacin hydrochloride revealed by structure determination from powder X-ray diffraction data - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. X-ray powder diffraction patterns for certain fluoroquinolone antibiotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 11. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Rapid prediction of molecular crystal structures using simple topological and physical descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. schrodinger.com [schrodinger.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization of 4-Amino-7,8-difluoroquinoline: A Technical Guide

Introduction

4-Amino-7,8-difluoroquinoline is a halogenated derivative of the 4-aminoquinoline scaffold, a core structure in numerous biologically active compounds.[1] With a molecular formula of C₉H₆F₂N₂ and a molecular weight of 180.15 g/mol , this compound is of significant interest to researchers in medicinal chemistry and drug development. The 4-aminoquinoline framework is renowned for its presence in antimalarial drugs like chloroquine and amodiaquine.[2] The introduction of fluorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.

Molecular Structure and Spectroscopic Overview

The chemical structure of this compound is presented below. The numbering of the atoms is provided to facilitate the assignment of spectroscopic signals.

Caption: Molecular structure of this compound with atom numbering.

The electron-donating amino group at the C4 position is expected to influence the electron density of the pyridine ring, while the two strongly electron-withdrawing fluorine atoms at C7 and C8 will primarily affect the carbocyclic ring. These substitutions will result in a unique and predictable pattern in the NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary information.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire the spectrum with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the proton-decoupled spectrum with a spectral width of approximately 200-220 ppm.

-

¹⁹F NMR: Acquire the proton-decoupled spectrum with a spectral width of approximately 100-150 ppm, using a suitable fluorine reference standard (e.g., CFCl₃).

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum will show signals for the aromatic protons and the amino group protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing fluorine atoms. The data presented below is predicted based on the known spectrum of 4-amino-7-chloroquinoline and the expected effects of fluorine substitution.[3]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~8.2-8.4 | d | J ≈ 5-6 |

| H3 | ~6.4-6.6 | d | J ≈ 5-6 |

| H5 | ~7.8-8.0 | d | J ≈ 8-9 |

| H6 | ~7.3-7.5 | t | J ≈ 8-9 |

| NH₂ | ~5.0-6.0 | br s | - |

Causality behind Experimental Choices: DMSO-d₆ is a common choice of solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point. The amino protons are often broad and may exchange with residual water in the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbons directly attached to the fluorine atoms (C7 and C8) will exhibit large one-bond C-F coupling constants. The predicted chemical shifts are based on data for 4-amino-7-chloroquinoline, with adjustments for the effects of fluorine.[3]

| Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |

| C2 | ~150-152 | - |

| C3 | ~100-102 | - |

| C4 | ~152-154 | - |

| C4a | ~148-150 | - |

| C5 | ~125-127 | - |

| C6 | ~118-120 | - |

| C7 | ~145-150 (d) | ¹JCF ≈ 240-260 |

| C8 | ~140-145 (d) | ¹JCF ≈ 240-260 |

| C8a | ~120-122 | - |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.[4] The two fluorine atoms at positions 7 and 8 are in different chemical environments and are expected to show distinct signals. The predicted chemical shifts are based on data for 1,2-difluorobenzene.[5]

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| F7 | ~ -135 to -145 | d | ³JFF ≈ 15-20 |

| F8 | ~ -140 to -150 | d | ³JFF ≈ 15-20 |

Expertise & Experience: The chemical shifts of fluorine nuclei are highly sensitive to their electronic environment. The ortho-relationship of the two fluorine atoms will result in a characteristic doublet for each due to three-bond F-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=N, C=C, and C-F bonds.

Experimental Protocol: IR

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Data Acquisition: Collect a sufficient number of scans to obtain a high-quality spectrum and perform a background subtraction.

| Predicted Absorption Band (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 | N-H stretching | Amino (NH₂) |

| 1650-1550 | C=N and C=C stretching | Quinoline ring |

| 1500-1400 | Aromatic C=C stretching | Quinoline ring |

| 1300-1100 | C-F stretching | Aryl-Fluoride |

| 1200-1000 | C-N stretching | Aromatic amine |

Trustworthiness: The presence of sharp bands in the 3400-3200 cm⁻¹ region is a strong indicator of the primary amine. The strong absorptions in the 1300-1100 cm⁻¹ range are characteristic of C-F bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: MS

-

Ionization Method: Use either Electron Ionization (EI) for volatile and thermally stable compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.

-

Data Acquisition: Acquire the spectrum over a suitable mass range to observe the molecular ion and significant fragment ions.

| Predicted m/z | Proposed Fragment |

| 180 | [M]⁺˙ (Molecular ion) |

| 153 | [M - HCN]⁺˙ |

| 134 | [M - HCN - F]⁺ |

| 126 | [M - 2HCN]⁺˙ |

Authoritative Grounding: The fragmentation of quinoline derivatives often involves the loss of HCN from the pyridine ring.[6]

Caption: Predicted key fragmentation pathway for this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. The presented data, derived from the analysis of closely related compounds and fundamental spectroscopic principles, offers a valuable resource for the identification and characterization of this compound. While experimental verification is essential, this guide serves as a solid foundation for researchers and scientists working with this compound, enabling them to interpret their own analytical data with greater confidence.

References

-

Opsenica, I., Selaković, M., Tot, M., Verbić, T., Srbljanović, J., Štajner, T., ... & Šolaja, B. (2021). New 4-aminoquinolines as moderate inhibitors of P. falciparum malaria. Journal of the Serbian Chemical Society, 86(2), 115-123. [Link]

-

Romero, E. L., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1379414. [Link]

-

Roe, A. M., & Madrid, P. B. (2014). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. ACS combinatorial science, 16(6), 286–292. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68476, 4-Aminoquinoline. Retrieved January 15, 2026 from [Link].

-

Wikipedia contributors. (2023, December 2). 4-Aminoquinoline. In Wikipedia, The Free Encyclopedia. Retrieved 19:30, January 15, 2026, from [Link]

-

SpectraBase. 1,2-Difluorobenzene. [Link]

-

Wikipedia contributors. (2023, November 19). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia, The Free Encyclopedia. Retrieved 19:31, January 15, 2026, from [Link]

-

Pérez-Vásquez, B. A., et al. (2023). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[5]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Omega, 8(30), 27038–27047. [Link]

-

Cisneros-Puebla, O. A., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 177, 187-195. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. (n.d.). Structure of 4-aminoquinoline derivatives. [Link]

Sources

- 1. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. spectrabase.com [spectrabase.com]

- 6. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

"quantum chemical calculations for 4-Amino-7,8-difluoroquinoline"

An In-Depth Technical Guide to the Quantum Chemical Calculation of 4-Amino-7,8-difluoroquinoline

Abstract

This technical guide provides a comprehensive, research-level walkthrough for performing quantum chemical calculations on this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. We move beyond a simple list of protocols to deliver a narrative grounded in the principles of computational chemistry, explaining the causality behind methodological choices. This document is designed for researchers, scientists, and drug development professionals, offering a self-validating workflow from initial structure optimization to the analysis of complex electronic and spectroscopic properties. Methodologies covered include Density Functional Theory (DFT) for geometry optimization and vibrational analysis, Time-Dependent DFT (TD-DFT) for electronic spectra prediction, and Natural Bond Orbital (NBO) analysis for understanding intramolecular interactions. All protocols are supported by authoritative citations, and key workflows are visualized for enhanced clarity.

Introduction: The Scientific Imperative

Quinolone scaffolds are fundamental building blocks in medicinal chemistry, renowned for their broad-spectrum antibacterial activity.[1] The introduction of fluorine atoms, as seen in this compound, can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[2] Understanding the precise three-dimensional structure, electronic charge distribution, and molecular orbital landscape of such compounds is paramount for rational drug design.

Quantum chemical calculations offer a powerful in silico lens to probe these properties before committing to costly and time-consuming synthesis.[3] By accurately modeling the molecule at the subatomic level, we can predict its stable conformation, vibrational spectra (IR/Raman), electronic absorption spectra (UV-Vis), and reactivity, thereby accelerating the discovery pipeline. This guide uses this compound as a practical exemplar to detail a robust and reliable computational workflow.

Theoretical Foundations: Selecting the Right Tools

The accuracy of any quantum chemical study is contingent upon the chosen theoretical method and basis set. For organic molecules involving heteroatoms and π-systems like our target compound, Density Functional Theory (DFT) offers an exceptional balance of computational cost and accuracy.[4]

-

The B3LYP Functional: We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is one of the most widely used functionals for organic molecules, demonstrating reliable performance for predicting geometries and thermochemical properties.[5]

-

The 6-311++G(d,p) Basis Set: A basis set is the set of mathematical functions used to build molecular orbitals. The Pople-style 6-311++G(d,p) basis set is a sophisticated and robust choice for this application.[6][7]

-

6-311: A triple-zeta valence basis set, providing high flexibility for valence electrons.

-

++G: Includes diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs, anions, and non-covalent interactions.

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p), which are essential for describing the non-spherical nature of electron density in chemical bonds.[7]

-

This combination—DFT/B3LYP/6-311++G(d,p)—represents a field-proven level of theory for obtaining high-quality, publication-ready data for molecules of this class.[3][6]

The Computational Workflow: A Validating, Step-by-Step Protocol

The following workflow is designed as an iterative and self-validating process. Each step builds upon the last, with built-in checks to ensure the physical and chemical relevance of the results.

Step 1: Initial Structure Generation

The starting point is a 3D structure of this compound. This can be built using molecular modeling software (e.g., GaussView, Avogadro) or derived from crystallographic data if available. A chemically intuitive initial structure is crucial, as the optimization will find the nearest local energy minimum.[8]

Step 2: Geometry Optimization

Geometry optimization is the process of finding the molecular structure with the lowest possible energy on the potential energy surface.[8][9] This iterative procedure calculates the forces on each atom and adjusts their positions until a stationary point is reached where the net forces are negligible.[10][11]

Experimental Protocol (Conceptual for Gaussian software):

-

Load the initial structure of this compound.

-

Set up the calculation using the following keywords: #p Opt B3LYP/6-311++G(d,p).

-

#p: Requests detailed output.

-

Opt: Specifies a geometry optimization.

-

B3LYP/6-311++G(d,p): Defines the level of theory.

-

-

Submit the calculation and monitor for convergence. Successful convergence indicates a stationary point has been found.

Step 3: Vibrational Frequency Analysis (Self-Validation)

This is the most critical validation step. A true energy minimum, corresponding to a stable molecular structure, must have all real (positive) vibrational frequencies.[12][13] The presence of one or more imaginary frequencies indicates that the optimized structure is not a minimum but a saddle point (e.g., a transition state).[14][15]

Experimental Protocol (Conceptual for Gaussian software):

-

Use the optimized geometry from Step 2.

-

Set up the calculation using the keyword: #p Freq B3LYP/6-311++G(d,p).

-

Freq: Specifies a frequency calculation.

-

-

Execute the calculation.

-

Verification: Examine the output. The calculation is successful and the structure is a true minimum if and only if there are zero imaginary frequencies . If small imaginary frequencies exist, they may correspond to translational or rotational modes and might be removed by re-optimizing with a tighter convergence criterion.[14][16]

Step 4: Advanced Property Calculations

Once the validated minimum energy structure is obtained, it serves as the foundation for calculating a wide range of molecular properties.

A. Natural Bond Orbital (NBO) Analysis NBO analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and atomic charges.[17] This is invaluable for understanding the Lewis structure, hybridization, and intramolecular charge transfer interactions.[18] The key output is the second-order perturbation theory analysis, which quantifies the stabilization energy E(2) from donor-acceptor (hyperconjugative) interactions.[17][19]

B. Time-Dependent DFT (TD-DFT) for UV-Vis Spectra To predict the electronic absorption spectrum, we employ TD-DFT. This method calculates the vertical excitation energies from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of absorption peaks.[20][21] This allows for a direct comparison with experimental UV-Vis spectroscopy.[22][23]

C. Frontier Molecular Orbital (FMO) Analysis The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that govern chemical reactivity.[24]

-

HOMO: Represents the ability to donate an electron.

-

LUMO: Represents the ability to accept an electron.

-

HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive, while a large gap implies higher stability.[24][25] This gap is a key parameter in drug design for predicting reactivity and binding interactions.[26][27]

Analysis and Interpretation of Results

The output from these calculations provides a wealth of quantitative data. Below are examples of how this data would be structured and interpreted.

Table 1: Selected Optimized Geometric Parameters

This table would summarize key bond lengths and dihedral angles, allowing for comparison with experimental data or analysis of structural features.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |

| Bond Length | C7 | F | - | - | 1.35 |

| Bond Length | C8 | F | - | - | 1.36 |

| Bond Length | C4 | N (amino) | - | - | 1.38 |

| Dihedral Angle | C5 | C6 | C7 | C8 | ~0.0 |

Note: Values are illustrative and represent typical expectations for such a molecule.

Table 2: Key Vibrational Frequencies

This table highlights characteristic vibrational modes that could be used to identify the compound via IR or Raman spectroscopy.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3450 | High | N-H symmetric stretch (amino group) |

| ~1620 | Medium | C=C aromatic ring stretch |

| ~1250 | Strong | C-F stretch |

| ~850 | Strong | C-H out-of-plane bend |

Note: Values are illustrative.

Table 3: Frontier Molecular Orbital (FMO) Properties

This data is crucial for assessing the molecule's potential as a drug candidate.

| Property | Value (eV) | Implication |

| E(HOMO) | -5.85 | Electron-donating capability |

| E(LUMO) | -1.20 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.65 | High kinetic stability, moderate reactivity[25] |

Note: Values are illustrative. A gap in the range of 4-8 eV is often considered favorable for drug-like compounds.[27]

Conclusion

This guide has outlined a robust, multi-step computational workflow for the quantum chemical analysis of this compound. By adhering to this protocol, which emphasizes methodological justification and self-validation, researchers can generate high-fidelity data on the structural, spectroscopic, and electronic properties of this and similar molecules. The insights derived from such calculations—from predicting spectral signatures to quantifying molecular reactivity via the HOMO-LUMO gap—are invaluable for guiding synthetic efforts and accelerating the rational design of new therapeutic agents.

References

-

Gaussian, Inc. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]

-

Jhaa, G. (2023, January 30). NBO Analysis and the Hyperconjugation Effect in Gaussian Part-1. YouTube. Retrieved from [Link]

- Ketkaew, R. (n.d.). Gaussian: How to Compute Bond Energy and Bond Order using NBO. Retrieved from a personal or institutional website.

- Rimarčík, J., et al. (n.d.). Quantum chemical study of quinolones. Retrieved from a university or research institution website.

-

Hashmi, M. A. (2021, September 7). Natural Bond Orbitals (NBO) Calculation in Gaussian Explained. YouTube. Retrieved from [Link]

-

Das Adhikari, S. (2023, December 13). Gaussian Tutorial (Lec-10) NBO Calculation Using Gaussian. YouTube. Retrieved from [Link]

-

atomistica.online. (n.d.). Part 4 - Introduction to Vibrational Frequencies. Retrieved from [Link]

-

Computational Chemistry from Laptop to HPC. (n.d.). Optimization methods. Retrieved from [Link]

-

Complete Guide. (2023, June 1). HOMO & LUMO Explained: The Secret Behind Drug Design. YouTube. Retrieved from [Link]

- Head-Gordon, T., & Besley, N. A. (2018). Eliminating Imaginary Vibrational Frequencies in Quantum-Chemical Cluster Models of Enzymatic Active Sites. Journal of Physical Chemistry B, 122(49), 11139-11150.

- Computational Chemistry lab. (2009). Introduction to Geometry Optimization.

-

Chemistry Stack Exchange. (2017, October 10). Quantum Chemistry: Small imaginary frequencies. Retrieved from [Link]

-

Q-Chem. (n.d.). Appendix A Geometry Optimization with Q-Chem. Q-Chem 5.4 User's Manual. Retrieved from [Link]

-

atomistica.online. (n.d.). Part 3 - Introduction to Geometrical Optimizations. Retrieved from [Link]

-

SCM. (n.d.). Geometry optimization. AMS 2025.1 documentation. Retrieved from [Link]

-

Rowan Scientific. (n.d.). Frequencies and Thermochemistry. Retrieved from [Link]

-

Bangesh, M. (2014, January 25). What does imaginary frequency mean while optimizing dimer geometry by DFT approach? ResearchGate. Retrieved from [Link]

-

Omixium. (2023, August 22). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! YouTube. Retrieved from [Link]

- Yildiz, M., et al. (2019). Quantum chemical calculations on sparfloxacin and boron complexes. Chemical Physics Letters, 733, 136677.

- Pacheco, C. O., & Martinez, A. (2019).

- Islam, S. M., et al. (2024). Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models.

- Jena, S., et al. (2022). A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory. Journal of Molecular Modeling, 28(9), 273.

- Csonka, G. I., & Johnson, B. G. (2009). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.

-

FACCTs. (n.d.). UVVis spectroscopy. ORCA 5.0 tutorials. Retrieved from [Link]

-

ResearchGate. (2023, August 5). A reliable method for fitting TD-DFT transitions to experimental UV–visible spectra. Retrieved from [Link]

- Cellular & Molecular Biology. (2015). Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecular orbital. Cellular & Molecular Biology, 61(8), 74-78.

-

Reddit. (2016, January 15). ubiquity of B3LYP/6-31G. r/chemistry. Retrieved from [Link]

- Rahman, M. M., et al. (2018). Molecular Docking, Pharmacokinetic, and DFT Calculation of Naproxen and its Degradants. Biomedical Research, 29(20).

-

ResearchGate. (n.d.). Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set. Retrieved from [Link]

- Chong, D. P. (2019). Rapid Prediction of UV/Vis Spectra from Conventional (Non-TD) DFT Calculations. The Journal of Physical Chemistry A, 123(27), 5789-5796.

-

Lu, T. (2020, October 12). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? ResearchGate. Retrieved from [Link]

- da Silva, A. B. F., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules, 27(25), 8961.

- Zlatar, M., et al. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. ACS Omega, 4(4), 7446-7457.

- Abd EL Kareem, M.S.M. (n.d.). Mass Spectrometric Study of Some Fluoroquinolone Drugs. INIS-IAEA.

- Singh, K., & Srivastava, A. (2015). QSAR modeling for acute toxicity of fluoroquinolone antibiotics in rat. International Journal of Advanced Research, 3(6), 225-240.

- D'Alessandro, S., et al. (2020). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Molecules, 25(1), 193.

- Sancilio, L. F., et al. (1986). 7-(Trifluoromethyl)-4-aminoquinoline hypotensives: novel peripheral sympatholytics. Journal of Medicinal Chemistry, 29(9), 1643-1649.

-

PubChem. (n.d.). 4-Amino-7-chloroquinoline. Retrieved from [Link]

Sources

- 1. coulson.chem.elte.hu [coulson.chem.elte.hu]

- 2. mdpi.com [mdpi.com]

- 3. cellmolbiol.org [cellmolbiol.org]

- 4. reddit.com [reddit.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. atomistica.online [atomistica.online]

- 9. tau.ac.il [tau.ac.il]

- 10. Optimization methods — Computational Chemistry from Laptop to HPC [kthpanor.github.io]

- 11. scm.com [scm.com]

- 12. atomistica.online [atomistica.online]

- 13. Frequencies and Thermochemistry | Rowan [rowansci.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. researchgate.net [researchgate.net]

- 16. semanticscholar.org [semanticscholar.org]

- 17. NBO [cup.uni-muenchen.de]

- 18. m.youtube.com [m.youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]

- 21. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 25. biomedres.us [biomedres.us]

- 26. m.youtube.com [m.youtube.com]

- 27. m.youtube.com [m.youtube.com]

"novel synthetic routes to 4-Amino-7,8-difluoroquinoline"

An In-depth Technical Guide to the Synthesis of 4-Amino-7,8-difluoroquinoline

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Among its derivatives, the 4-aminoquinoline series is particularly noteworthy, famously represented by the antimalarial drug chloroquine.[4][5] The strategic introduction of fluorine atoms into drug candidates has become a powerful tool for modulating their metabolic stability, binding affinity, and overall pharmacokinetic profile.[6] this compound is a key building block in this domain, leveraging the unique electronic properties of vicinal fluorine atoms on the benzo ring. This guide provides a comprehensive overview of the principal synthetic routes to this valuable compound, offering a critical analysis of both classical and modern methodologies for researchers and drug development professionals.

Retrosynthetic Analysis and Core Synthetic Challenges

The synthesis of this compound presents unique challenges stemming from the electronic influence of the difluoro substitution. A logical retrosynthetic analysis reveals two primary strategic disconnections:

-

C4-N Bond Formation: The most direct approach involves the late-stage introduction of the C4-amino group onto a pre-formed 7,8-difluoroquinoline core. This is the most common strategy, relying on the conversion of a suitable leaving group at the C4 position.

-

Quinoline Ring Annulation: A more classical approach involves constructing the quinoline ring system from a suitably substituted aniline, in this case, 2,3-difluoroaniline.

The primary challenges in synthesizing this molecule are:

-

Precursor Availability: The synthesis is contingent on the availability of 2,3-difluoroaniline or related precursors.

-

Regiocontrol: During ring-forming reactions, achieving the correct regiochemistry to form the desired quinoline isomer is critical.

-

Reactivity Modulation: The two strongly electron-withdrawing fluorine atoms significantly decrease the electron density of the aromatic system, profoundly impacting its reactivity in both ring formation and substitution reactions.

Caption: Retrosynthetic analysis of this compound.

The Predominant Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most reliable and widely adopted strategy for synthesizing 4-aminoquinolines is through a Nucleophilic Aromatic Substitution (SNAr) mechanism.[5][7] This pathway involves the displacement of a halide at the C4 position by an amine nucleophile. The reaction is facilitated by the electron-deficient nature of the quinoline ring, which is further enhanced by the C7 and C8 fluorine atoms, making the C4 position highly susceptible to nucleophilic attack.[8][9][10]

The overall workflow is a two-stage process: construction of a key 4-chloro intermediate followed by amination.

Caption: The two-stage SNAr workflow for this compound.

Stage 1: Synthesis of 4-Chloro-7,8-difluoroquinoline

This stage employs a modified Gould-Jacobs reaction. The process begins with the condensation of 2,3-difluoroaniline with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization to form the quinolone core. The resulting 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone) is then chlorinated.

Detailed Experimental Protocol:

-

Condensation:

-

To a round-bottom flask, add 2,3-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Heat the mixture neat (without solvent) at 110-120 °C for 2-3 hours, monitoring the reaction by TLC until the aniline is consumed.

-

Allow the mixture to cool, which typically results in the crystallization of diethyl 2-(2,3-difluoroanilinomethylene)malonate. The crude product can be used directly in the next step.

-

-

Thermal Cyclization:

-

Add the crude product from the previous step to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

-

Heat the solution to reflux (approx. 250-260 °C) for 30-60 minutes.

-

Upon cooling, the cyclized product, 7,8-difluoro-4-hydroxyquinoline, will precipitate.

-

Collect the solid by filtration, wash with a non-polar solvent (e.g., hexanes), and dry under vacuum.

-

-

Chlorination:

-

In a flask equipped with a reflux condenser and under an inert atmosphere, suspend the 7,8-difluoro-4-hydroxyquinoline (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

-

Add a catalytic amount of dimethylformamide (DMF) to facilitate the reaction.

-

Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction should become a clear solution.

-

Carefully remove the excess POCl₃ under reduced pressure.

-

Quench the reaction by slowly pouring the residue onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., aqueous ammonia or NaOH) to a pH of 7-8, causing the product to precipitate.

-

Collect the solid 4-chloro-7,8-difluoroquinoline by filtration, wash with water, and dry.

-

Stage 2: Amination via SNAr

With the activated 4-chloro intermediate in hand, the final step is the displacement of the chloride with an amino group.

Detailed Experimental Protocol:

-

Setup:

-

In a sealed pressure vessel, dissolve 4-chloro-7,8-difluoroquinoline (1.0 eq) in a suitable solvent such as ethanol, NMP, or dioxane.[11]

-

Add an ammonia source, typically a concentrated aqueous solution of ammonium hydroxide (5-10 eq).